4-Methoxy-1,2-thiazinane 1,1-dioxide

Description

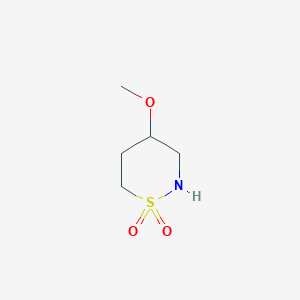

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxythiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIXPDGKIFUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,2 Thiazinane 1,1 Dioxide and Analogues

Ring Transformations and Rearrangements

Ring transformations and rearrangements are pivotal in modifying the core structure of thiazinane dioxides and related benzothiazine systems, enabling the synthesis of novel and structurally diverse compounds.

The Wittig rearrangement, particularly its diaza-variants, has been explored in the context of benzothiadiazine 1,1-dioxide systems, which serve as precursors to 1,2-benzothiazine 1,1-dioxides, an important analogue of the thiazinane dioxide family. Research has shown that base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can be selectively tuned to produce different heterocyclic products. acs.orgnih.gov

The reaction proceeds through an initial ring opening at the N–N bond, followed by a ring closure that forms a new C–N bond. The selectivity of this rearrangement is highly dependent on the amount of base used, such as potassium tert-butoxide (t-BuOK). acs.orgnih.gov

Diaza- acs.orgnih.gov-Wittig Rearrangement : When utilizing 2 equivalents of t-BuOK, the reaction predominantly yields 1,2-benzisothiazoles. acs.orgnih.gov

Diaza- acs.orgdut.ac.za-Wittig Rearrangement : In contrast, increasing the base to 6 equivalents shifts the reaction pathway to favor the formation of 1,2-benzothiazine 1,1-dioxides as the main product. acs.orgnih.gov

DFT calculations and detailed NMR studies have helped elucidate the mechanism, indicating the involvement of a mono- or dianionic key intermediate, depending on the quantity of base. nih.govbme.hu For the diaza- acs.orgdut.ac.za-Wittig rearrangement leading to the benzothiazine system, the proposed mechanism involves an enamide dianion as a key intermediate. bme.hu The reversibility of these rearrangements has also been investigated, revealing that treating the benzisothiazole product with 6 equivalents of t-BuOK can induce a ring opening that leads to the formation of the benzothiazine ring system. bme.hu

Table 1: Influence of Base Equivalents on Wittig Rearrangement Product Selectivity

| Base (t-BuOK) Equivalents | Predominant Rearrangement | Major Product |

|---|---|---|

| 2 | Diaza- acs.orgnih.gov-Wittig | 1,2-Benzisothiazole |

The Hoffman rearrangement is a classic organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom. researchgate.netresearchgate.net This reaction has found application in the synthesis and functionalization of the 1,2-thiazinane 1,1-dioxide scaffold.

In one synthetic route, 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxides were subjected to a Hoffman rearrangement using iodobenzene (B50100) diacetate (PhI(OAc)₂). This transformation successfully converted the carboxamide group at the 6-position into an amino group, yielding 2-amino-3-chloropyridin 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxides in moderate yields of 58–68%. nih.gov

Another application involved the rearrangement of cyclic sulfamoyl acetamides. Treatment of these compounds with PhI(OAc)₂ as a mediator also resulted in a Hoffman rearrangement, affording the desired sulfamoyl acetamide (B32628) products in yields ranging from 58% to 68%. nih.gov These examples demonstrate the utility of the Hoffman rearrangement for introducing amino functionalities onto the thiazinane dioxide core or related structures.

Cycloaddition Chemistry

Cycloaddition reactions provide a powerful method for constructing cyclic systems. For thiazinane dioxides, [4+2] cycloadditions have been shown to be a highly effective strategy.

The reaction between azatrienes and sulfene (B1252967) represents a significant application of [4+2] cycloaddition for synthesizing functionalized thiazine-dioxide derivatives. dut.ac.zascirp.org This reaction is noted for being highly regioselective, exclusively forming the [4+2] cycloadducts without the competitive formation of [2+2] products. dut.ac.zascirp.orgresearchgate.net

The proposed mechanism for this transformation involves several steps:

Sulfene, typically generated in situ from methanesulfonyl chloride and a base like triethylamine, acts as the dienophile.

The azatriene reacts as the 4π component in a hetero Diels-Alder reaction.

An initial [4+2] cycloadduct is formed as an intermediate.

Under the basic reaction conditions, this intermediate loses a proton and subsequently undergoes sulfonylation to yield the final, stable thiazine-dioxide derivative. scirp.org

This method provides a direct route to a series of novel, functionalized thiazine-dioxide scaffolds. scirp.org The high regioselectivity is a key advantage, simplifying product purification and characterization. dut.ac.za

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 1,2-thiazinane 1,1-dioxide ring system is often explored through reactions that lead to its formation or functionalization, highlighting the electrophilic and nucleophilic nature of its precursors and intermediates. Cysteine sulfenic acids, for instance, possess both nucleophilic and electrophilic characteristics. nih.gov

A key synthetic route to 4-methoxy-1,2-thiazinane 1,1-dioxide illustrates this reactivity profile. The process begins with but-3-ene-1-sulfonamide, which undergoes intramolecular aziridination to form a bicyclic aziridine (B145994) intermediate, 2-thia-1-azabicyclo-[3.1.0]hexane-2,2-dioxide. nih.gov This strained bicyclic system is electrophilic, particularly at the more substituted carbon of the aziridine ring.

The crucial step involves the ring-opening of this aziridine intermediate. Treatment with a nucleophile, methanol (B129727), in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), leads to the formation of this compound. nih.gov The methanol acts as a nucleophile, attacking the electrophilic carbon and causing the aziridine ring to open. This reaction proceeds with high regioselectivity, affording the desired product in a 60% yield. nih.gov This synthesis highlights the electrophilic nature of the aziridine precursor and the role of nucleophilic attack in constructing the final 4-methoxy-substituted thiazinane dioxide ring.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxy 1,2 Thiazinane 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons in 4-Methoxy-1,2-thiazinane 1,1-dioxide. The expected signals would correspond to the protons on the thiazinane ring and the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule. For instance, the protons adjacent to the nitrogen and the oxygen-bearing carbon would exhibit characteristic chemical shifts.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Provisional Assignment |

| Data not available | Data not available | Data not available | -CH(OCH₃)- |

| Data not available | Data not available | Data not available | -SO₂-CH₂- |

| Data not available | Data not available | Data not available | -N-CH₂- |

| Data not available | Data not available | Data not available | -CH₂- (ring) |

| Data not available | Data not available | Data not available | -OCH₃ |

| Data not available | Data not available | Data not available | -NH- |

Complementing the ¹H NMR data, Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the signals would indicate the type of carbon (e.g., attached to oxygen, nitrogen, or sulfur dioxide). For this compound, distinct signals would be expected for the methoxy carbon, the carbon atom bonded to the methoxy group, and the various methylene (B1212753) carbons within the thiazinane ring.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Provisional Assignment |

| Data not available | -CH(OCH₃)- |

| Data not available | -SO₂-CH₂- |

| Data not available | -N-CH₂- |

| Data not available | -CH₂- (ring) |

| Data not available | -OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (SO₂), the C-O-C ether linkage of the methoxy group, N-H stretching (if the nitrogen is not substituted), and C-H stretching and bending vibrations of the aliphatic ring. The strong symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent and would be a key diagnostic feature.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Strong, Sharp | N-H Stretch |

| Data not available | Medium-Strong | C-H Stretch (aliphatic) |

| Data not available | Strong | S=O Asymmetric Stretch |

| Data not available | Strong | S=O Symmetric Stretch |

| Data not available | Medium-Strong | C-O-C Stretch |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn would confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern could provide further structural insights.

Hypothetical Mass Spectrometry Data

| m/z Value | Interpretation |

| Data not available | Molecular Ion (M⁺) |

| Data not available | Fragment Ions |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the thiazinane ring. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions in the solid state. However, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge.

Chromatographic Techniques for Stereoisomer Separation

Given the presence of a stereocenter at the 4-position of the thiazinane ring, this compound can exist as a pair of enantiomers. Chiral chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), would be necessary to separate these stereoisomers. The development of a successful separation method would involve screening various chiral stationary phases and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. This would be essential for studying the properties of the individual enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a highly effective technique for the enantioselective separation of chiral molecules, offering significant advantages in terms of speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.comafmps.be The unique properties of supercritical carbon dioxide (CO2), the most common primary mobile phase, such as low viscosity and high diffusivity, allow for the use of higher flow rates and faster equilibration times without compromising efficiency. chromatographyonline.com This makes SFC a preferred method for both analytical and preparative-scale purification of enantiomers in the pharmaceutical industry. afmps.be For a molecule like this compound, which contains a stereocenter, SFC provides a powerful tool for resolving and quantifying its enantiomers.

The successful separation of enantiomers by SFC relies heavily on the selection of a suitable chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are the most widely used and have demonstrated broad applicability across a diverse range of chemical classes, including sulfonamides. researchgate.netresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to their differential retention and separation. chromatographyonline.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. chromatographyonline.comresearchgate.net

Method development for the chiral separation of a compound like this compound typically involves a screening process. americanpharmaceuticalreview.comafmps.be This process evaluates a set of complementary CSPs with various mobile phase compositions to identify the optimal conditions for resolution. The mobile phase in SFC consists of supercritical CO2 mixed with a small percentage of a polar organic solvent, known as a co-solvent or modifier. chromatographyonline.com Protic alcohols such as methanol (B129727), ethanol, and isopropanol (B130326) are the most common modifiers, as they help to improve analyte solubility and modulate retention and selectivity. chromatographyonline.comchiraltech.com

Furthermore, small amounts of additives, either acidic or basic, are often incorporated into the modifier to improve peak shape and enhance resolution, particularly for compounds with acidic or basic functional groups. fagg.be For a cyclic sulfonamide derivative, basic additives like diethylamine (B46881) or ammonia (B1221849) might be used to minimize undesirable interactions with residual acidic silanol (B1196071) groups on the silica support, thereby reducing peak tailing and improving enantioselective interactions. fagg.benih.gov

The general approach to developing a chiral SFC separation method is systematic. An initial screening is performed across a selection of polysaccharide-based columns using a gradient elution with a standard modifier like methanol. Based on the screening results, the modifier type, additives, temperature, and backpressure can be optimized to achieve baseline resolution of the enantiomers. Research on various 1,2-thiazinane-1,1-dioxide derivatives has confirmed the use of chiral column SFC for their purification, underscoring the suitability of this technique for this class of compounds. researchgate.net

The following interactive table illustrates typical results from a chiral SFC screening for a compound like this compound, showing the retention times for the two enantiomers (E1 and E2) and the calculated resolution (Rs) on different chiral stationary phases.

Table 1. Illustrative Chiral SFC Screening Data

| Chiral Stationary Phase (CSP) | Co-solvent | Retention Time E1 (min) | Retention Time E2 (min) | Resolution (Rs) |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 2.85 | 3.42 | 2.10 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.15 | 3.30 | 0.85 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol | 4.01 | 4.98 | 2.55 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol | 3.55 | 4.51 | 2.80 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Ethanol/0.1% DEA | 3.88 | 4.75 | 2.65 |

Theoretical and Computational Chemistry Studies of 4 Methoxy 1,2 Thiazinane 1,1 Dioxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For 4-Methoxy-1,2-thiazinane 1,1-dioxide, DFT calculations offer deep insights into its geometry, electronic distribution, and reaction pathways.

Geometric Property Predictions

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state researchgate.netscispace.com. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For cyclic systems like the 1,2-thiazinane 1,1-dioxide ring, conformational analysis is crucial. Theoretical calculations for similar six-membered heterocyclic rings suggest that they often adopt stable conformations, such as a chair or boat form, to minimize steric strain. The optimized geometry provides a foundational understanding of the molecule's shape and steric profile. While specific experimental crystal structure data for this compound is not widely published, DFT provides reliable predictions.

Below is an illustrative table of the types of geometric parameters that can be predicted using DFT, based on general values for similar structures.

| Parameter | Predicted Value (Illustrative) |

|---|---|

| S-O Bond Length (Sulfone) | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| C-O-C Bond Angle (Methoxy) | ~118° |

| Ring Conformation | Chair-like |

Electronic Structure Analysis (HOMO/LUMO, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) irjweb.commaterialsciencejournal.org.

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions irjweb.comresearchgate.net.

From the HOMO and LUMO energies, several key quantum chemical descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

The following table presents typical quantum chemical parameters that would be derived from a DFT analysis.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states mdpi.com. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate. For a molecule like this compound, this could be applied to study its synthesis, degradation, or metabolic pathways.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time osti.gov. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent chemrxiv.org.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The thiazinane ring can exist in multiple conformations. MD simulations can explore the conformational landscape, determine the relative populations of different conformers, and calculate the energy barriers for interconversion between them.

Molecular Docking Investigations of Binding Modes with Pharmacological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex orientjchem.org. This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target fip.orgresearchgate.net.

Thiazine (B8601807) derivatives have been investigated for a range of biological activities, including as anti-HIV agents and anxiolytics orientjchem.orgnih.gov. For this compound, docking studies could be employed to investigate its potential to bind to various pharmacological targets. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable protein-ligand complex and a higher predicted affinity nih.gov.

The results of a docking study can reveal:

Structure Reactivity and Structure Binding Relationships in 4 Methoxy 1,2 Thiazinane 1,1 Dioxide Derivatives

Influence of Substituent Effects on Chemical Transformations

The chemical behavior of 4-methoxy-1,2-thiazinane 1,1-dioxide is significantly shaped by the presence and nature of various substituents on the thiazinane ring. These molecular modifications can alter the electronic landscape of the molecule, thereby influencing its reactivity in chemical transformations. For instance, the introduction of different groups can impact the molecule's susceptibility to either nucleophilic or electrophilic attack and can affect the stability of reaction intermediates.

One area where substituent effects are prominent is in the synthesis of this compound itself. The formation of this compound can be achieved through the ring-opening of a bicyclic aziridine (B145994) precursor, 2-thia-1-azabicyclo- nih.govnih.govhexane-2,2-dioxide. nih.gov This reaction, facilitated by an acid catalyst like p-toluenesulfonic acid (p-TsOH) in methanol (B129727), proceeds via the opening of the aziridine ring at the more substituted position to yield the final product. nih.govsemanticscholar.org The efficiency of this transformation highlights how the inherent strain and electronic nature of the bicyclic precursor, a direct result of its substituent pattern, dictates its reactivity.

Furthermore, modifications to the 1,2-thiazinane 1,1-dioxide core structure have been explored to create a diverse range of derivatives. For example, the reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (B51444) leads to the formation of 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide. semanticscholar.org This resulting compound can be further functionalized, for instance, by methylation at the nitrogen atom of the thiazinane ring using sodium hydride and iodomethane (B122720) to produce 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl nih.govsemanticscholar.orgthiazinane-1,1-dioxide. semanticscholar.org These examples underscore how the existing substituents guide the course of subsequent chemical reactions.

The electronic properties of substituents also play a critical role in the reactivity of related thiazine (B8601807) systems. In the case of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, reaction with benzo[d]thiazole-2-thiol results in the selective substitution of one chlorine atom. mdpi.com However, subsequent reaction of the product, 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one, with sodium methoxide (B1231860) does not lead to the expected substitution of the remaining chlorine. mdpi.com Instead, the thiadiazine ring degrades, suggesting that the benzothiazole (B30560) sulfide (B99878) group acts as a leaving group, a testament to its electronic influence on the stability of the heterocyclic ring. mdpi.com In contrast, when a phenylthio group is present at the 5-position, the chlorine at the 3-position is readily displaced by a methoxy (B1213986) group, highlighting the subtle yet profound impact of different substituents on the reactivity of the thiazine core. mdpi.com

Stereochemical Aspects in Chemical Reactivity and Selectivity

The three-dimensional arrangement of atoms in this compound and its derivatives plays a crucial role in determining their chemical reactivity and the stereochemical outcome of their reactions. The thiazine ring typically adopts a conformation that minimizes steric strain, and the orientation of substituents as either axial or equatorial can significantly influence the accessibility of different faces of the ring to incoming reagents.

The stereochemistry of the substituents can direct the course of a reaction, a concept known as diastereoselectivity. For instance, in the cycloaddition reactions of nitrile oxides with alkenes that have an allylic oxygen substituent, the stereochemistry of the resulting isoxazoline (B3343090) products is influenced by the existing stereocenter in the alkene. nih.gov This principle of diastereoselection is fundamental in controlling the stereochemical outcome of reactions involving chiral molecules.

In the context of thiazine derivatives, the conformation of the ring and the stereochemistry of its substituents are interconnected. For example, the heterocyclic thiazine ring in 2-[(3-methoxybenzoyl)methyl]-2H-1,2-benzothiazine 1,1-dioxide adopts a half-chair conformation. nih.gov Similarly, the thiazine ring in ethyl cis-3-(2-methoxyphenyl)-1-4-thiazine-2-carboxylate 1,1-dioxide adopts a slightly distorted chair conformation, with the ethoxycarbonyl and methoxyphenyl groups in a cis relationship. researchgate.net These preferred conformations can influence the approach of reagents and thus the stereoselectivity of reactions at or near the ring.

The anomeric effect is another stereochemical principle that can influence the conformation and reactivity of heterocyclic systems. mdpi.com This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation, which can be counterintuitive based on steric considerations alone. mdpi.com In the case of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, a derivative of phenothiazine, the anomeric effect has been observed, influencing its conformational behavior. mdpi.com While not a direct derivative of this compound, this example illustrates a key stereochemical principle that can be relevant to the conformational analysis of related heterocyclic systems.

Mechanistic Basis of Molecular Recognition for Ligand-Target Interactions

The 1,2-thiazinane 1,1-dioxide scaffold is a key component in a variety of biologically active molecules, and its derivatives are of interest in medicinal chemistry. ontosight.aiwikipedia.org The way these molecules interact with their biological targets is governed by the principles of molecular recognition, which involve a combination of non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

The sulfonyl group (SO2) within the 1,2-thiazinane 1,1-dioxide ring is a significant feature for molecular recognition. This group can act as a hydrogen bond acceptor, a common interaction motif in ligand-protein binding. nih.gov For example, in the design of cyclooxygenase (COX) inhibitors, the sulfonyl group is a key pharmacophoric element. nih.govmdpi.com Molecular docking studies have shown that derivatives of 1,2-thiazine can bind to the active sites of COX-1 and COX-2 enzymes, with the sulfonyl group often playing a crucial role in this interaction. nih.gov

In silico studies, such as molecular docking, are valuable tools for understanding the mechanistic basis of ligand-target interactions. These computational methods can predict the binding modes of small molecules within the active site of a protein, providing insights into the key interactions that contribute to binding affinity. nih.govresearchgate.net For example, preliminary in silico studies of newly synthesized C5-functionalized 1-(hetero)aryl-1,2-thiazine 1-oxides have suggested good binding affinity to protein kinases, which are important targets in cancer and neurodegenerative diseases. researchgate.net

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Methodologies

The synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide has been achieved through the acid-catalyzed ring-opening of a bicyclic aziridine (B145994) precursor, 2-thia-1-azabicyclo- researchgate.netnih.govhexane-2,2-dioxide. nih.gov In this established method, reagents such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like copper(I) trifluoromethanesulfonate (B1224126) facilitate the opening of the strained aziridine ring at the more substituted position, with methanol (B129727) acting as the nucleophile to install the methoxy (B1213986) group at the C4 position. nih.gov

While effective, this route highlights an opportunity for the development of more direct and versatile synthetic strategies. Future research is poised to explore novel methodologies that offer improved efficiency, atom economy, and access to a wider range of structural analogues. The broader field of sultam synthesis provides a roadmap for these potential advancements. researchgate.net Modern synthetic methods that could be adapted for the synthesis of this compound and its derivatives are outlined below.

| Synthetic Methodology | Description | Potential Advantages |

| Intramolecular C-H Amination/Sulfonamidation | Direct cyclization of a linear sulfonamide precursor containing C-H bonds at the appropriate position, often catalyzed by transition metals like rhodium or ruthenium. nih.gov | High atom economy, potential for stereocontrol, and use of readily available starting materials. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing sulfonamide precursor using catalysts such as Grubbs' catalyst. This method is powerful for forming various ring sizes. nih.gov | Excellent functional group tolerance and predictable reactivity for constructing the core thiazinane ring. |

| Intramolecular Hydroamination | Gold- or other metal-catalyzed addition of the N-H bond of a sulfonamide across an alkene within the same molecule to form the heterocyclic ring. nih.govacs.org | Direct and atom-economical formation of the N-C bond, often proceeding under mild conditions. acs.org |

| Transition Metal-Catalyzed C-H Activation/Annulation | The use of transition metals to functionalize C-H bonds and build the heterocyclic ring in a single cascade process, for instance, by reacting a substrate with an alkyne. researchgate.net | Step-efficient construction of complex, fused, or substituted thiazinane scaffolds from simple precursors. researchgate.net |

| Reductive Cyclization | One-pot intramolecular cyclization, for example, by reducing a nitrile group within a sulfonyl fluoride-containing precursor to an amine, which then cyclizes. nih.gov | Allows for the creation of complex spirocyclic sultam frameworks, which are of increasing interest in drug discovery. nih.gov |

The application of these contemporary synthetic methods could significantly streamline the production of this compound and enable the rapid generation of diverse compound libraries for screening and development.

Exploration of Undiscovered Reactivity Pathways

The current understanding of the reactivity of this compound is largely centered on its synthesis. The future exploration of its chemical behavior could unlock new applications and derivatization strategies. The molecule possesses several reactive sites that warrant investigation.

N-H Functionalization : The secondary amine within the sultam ring is a prime site for modification. N-alkylation and N-arylation reactions could be explored to introduce a wide variety of substituents, altering the compound's steric and electronic properties. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Ring Stability and Ring-Opening Reactions : While the six-membered thiazinane ring is relatively stable, its susceptibility to nucleophilic ring-opening could be an area of interest. Analogous five-membered cyclic sulfamidates are known to be opened by nucleophiles, suggesting that under specific conditions, the thiazinane ring could be cleaved to yield functionalized linear sulfonamides. researchgate.net Investigating this potential reactivity could lead to its use as a synthetic intermediate.

Backbone Functionalization : The carbon backbone of the thiazinane ring presents opportunities for C-H functionalization. Modern catalytic methods could potentially enable the introduction of substituents at positions C3, C5, or C6, providing access to novel analogues that are not accessible through traditional cyclization precursors.

Ether Cleavage : The methoxy group at the C4 position is another potential point for chemical modification. Cleavage of the methyl ether could yield the corresponding 4-hydroxy-1,2-thiazinane 1,1-dioxide, a key intermediate that could be further functionalized through esterification or etherification to generate a new family of derivatives.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reaction pathways. nih.gov For this compound, advanced computational modeling offers several promising avenues of research.

Conformational Analysis : The six-membered thiazinane ring can adopt various conformations, such as chair and boat forms. Computational modeling can predict the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule interacts with biological targets, as the three-dimensional shape is a key determinant of bioactivity.

Prediction of Physicochemical Properties : Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These calculations can help rationalize the compound's reactivity and predict its behavior in different chemical environments.

Reaction Mechanism Elucidation : For the development of novel synthetic routes, computational modeling can be used to investigate the mechanisms of potential reactions. By calculating transition state energies and reaction profiles, researchers can predict the feasibility of a proposed synthetic step and understand factors controlling stereoselectivity, which is particularly important for chiral sultams. researchgate.net

Rational Design of Analogues : In silico methods are increasingly used to design new molecules with desired properties. nih.gov By modeling the interaction of a virtual library of this compound derivatives with a specific biological target, computational screening can identify candidates with high predicted binding affinity, prioritizing them for synthesis and experimental testing.

Design of Next-Generation Thiazinane 1,1-Dioxide Scaffolds for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological pathways and the validation of new drug targets. The 1,2-thiazinane 1,1-dioxide scaffold is an attractive starting point for the development of next-generation chemical probes. ku.edu

Sultams are considered bioisosteres of lactams (cyclic amides), a common motif in many biologically active compounds. However, the sulfonamide group imparts distinct properties, including a more three-dimensional geometry and different hydrogen bonding capabilities, allowing sultam-based molecules to access novel chemical space. ku.edu

The design of chemical probe libraries based on the this compound scaffold would involve systematic diversification at its key positions. By varying substituents on the nitrogen, the C4-methoxy position, and other points on the carbon backbone, a library of compounds with diverse spatial and electronic features can be created. This approach, known as diversity-oriented synthesis, is a powerful strategy for discovering new bioactive molecules. ku.edu

A notable example of the potential of sultam scaffolds comes from a high-throughput screen that identified a series of sultam-containing small molecules as potent disruptors of the protein-protein interaction between calmodulin and the mutant huntingtin protein, which is implicated in Huntington's disease. nih.gov This discovery underscores the utility of the sultam scaffold in generating probes for challenging biological targets like protein-protein interfaces. Future efforts could focus on developing this compound-based probes for a wide range of targets, including enzymes, receptors, and ion channels, thereby advancing our understanding of complex biological systems. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-1,2-thiazinane 1,1-dioxide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like thietane or thiazolidine derivatives. Key steps include oxidation (e.g., using H₂O₂ with catalysts like WO₃·H₂O), reduction (e.g., NaBH₄ in isopropanol), and functional group substitutions (e.g., methoxylation via alkylation with methyl iodide). Reaction optimization focuses on solvent selection (acetonitrile or chloroform), temperature control (0–10°C for exothermic steps), and purification via distillation or crystallization .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies functional groups and stereochemistry. X-ray crystallography (using SHELXL software) resolves the 3D structure, including ring puckering. Elemental analysis confirms purity, while IR spectroscopy detects sulfone (S=O) and methoxy (C-O) groups .

Q. How does the compound’s reactivity compare to other sulfone-containing heterocycles?

- Methodological Answer : The sulfone group enhances electrophilic substitution on aromatic rings. Unlike thiophene dioxides, the thiazinane ring’s puckering (quantified via Cremer-Pople coordinates) reduces conjugation with the sulfone, making it less reactive toward Diels-Alder reactions but more prone to nucleophilic attack at the methoxy group .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Common assays include enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) and cytotoxicity screens (using cell lines like HEK293). Activity is benchmarked against structurally similar compounds, such as benzothiazine dioxides, to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations model the thiazinane ring’s puckering and sulfone group polarization. Molecular dynamics simulations assess solvent effects (e.g., water vs. DMSO) on reactivity. These models guide synthetic routes by predicting intermediates’ stability .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Meta-analysis of dose-response curves and replication under standardized conditions (e.g., fixed pH, temperature) minimize variability. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) confirms mechanisms .

Q. How does the methoxy group influence regioselectivity in substitution reactions?

- Methodological Answer : The electron-donating methoxy group directs electrophiles (e.g., Br₂) to para positions on aromatic rings. Steric effects from the thiazinane ring further limit accessibility, favoring specific intermediates. Kinetic studies (e.g., monitoring via HPLC) quantify substituent effects .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer : Use bio-Strips™ for real-time cytotoxicity assessment of intermediates. Optimize reaction conditions (e.g., low-temperature chlorination) to minimize hazardous byproducts. Safety metrics include LD₅₀ predictions from in silico models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.